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molecular formula C7H8O2 B1633637 Formaldehyde;phenol CAS No. 68130-83-6

Formaldehyde;phenol

Cat. No. B1633637
M. Wt: 124.14 g/mol
InChI Key: SLGWESQGEUXWJQ-UHFFFAOYSA-N
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Patent
US05264500

Procedure details

A 250-mL 3-neck flask equipped with a mechanical stirrer and an addition port was charged with diphenyl ether (34 gm, 0.2 mol), acetic acid (35 mL) containing sulfuric acid (5 mL), and aqueous formaldehyde (37% solution, 46 mL, 0.61 mol). The flask was placed in a 100° C. oil bath and rapid mixing was started. After the reaction between the diphenyl ether and formaldehyde had proceeded for 24 hours phenol (40 mL, 0.46 mol) was added in uniform portions over a 15-minute period.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([O:7]C2C=CC=CC=2)C=CC=CC=1.S(=O)(=O)(O)O.C=O.[C:21]1([OH:27])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>C(O)(=O)C>[CH2:1]=[O:7].[C:21]1([OH:27])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:5.6|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
46 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL 3-neck flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
was placed in a 100° C.
ADDITION
Type
ADDITION
Details
rapid mixing

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C=O.C1(=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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